2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
CAS No.: 55817-72-6
Cat. No.: VC1998036
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55817-72-6 |
|---|---|
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3 |
| Standard InChI Key | RJDOFGRDZKVLTM-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C |
| Canonical SMILES | CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structure
2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 55817-72-6) is a heterocyclic organic compound belonging to the pyrrole family with a molecular formula of C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol . The compound's structure features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. This core structure is substituted with an amino group (-NH₂) at the 2-position, a benzyl group (-CH₂-C₆H₅) at the 1-position (N-position), methyl groups (-CH₃) at the 4- and 5-positions, and a carbonitrile group (-C≡N) at the 3-position. The molecular structure creates a planar system with the pyrrole ring, while the benzyl group extends outward from the nitrogen atom, allowing for conformational flexibility that can influence its biological interactions and chemical reactivity .
The compound is identified by several chemical descriptors, including its InChI key (RJDOFGRDZKVLTM-UHFFFAOYSA-N) and SMILES notation (CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C), which provide standardized representations of its chemical structure. The arrangement of functional groups around the pyrrole ring creates unique electronic properties, with the amino and carbonitrile groups serving as electron-donating and electron-withdrawing groups, respectively. This electronic distribution contributes to the compound's chemical behavior, including its potential for hydrogen bonding, acid-base interactions, and coordination with metal ions in biological systems .
Table 1: Chemical Identity and Structural Information
Biological Activity and Applications
2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and its structural analogs have demonstrated significant biological activities, particularly as inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for bacterial resistance to β-lactam antibiotics . Structure-activity relationship studies on closely related compounds, specifically 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have revealed potent inhibitory activity against representatives of all three main subclasses of MBLs: IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . This broad-spectrum inhibitory activity is particularly valuable in the context of combating antibiotic resistance, which represents one of the most significant challenges in modern medicine. The ability of these compounds to inhibit multiple types of MBLs suggests potential applications in developing adjuvant therapies to restore the efficacy of existing antibiotics against resistant bacterial strains.
Research has shown that the inhibitory potency of these pyrrole derivatives is strongly influenced by their structural features, including the 3-carbonitrile group, the substituents at the 4,5-positions, and the N-benzyl side chain . Derivatives of the related compound coupled with acyl chlorides and anhydrides have led to the discovery of N-acylamide derivatives with enhanced potency against IMP-1, though with varying effectiveness against other MBL subclasses . Importantly, some derivatives, particularly the N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have demonstrated significant enhancement of the sensitivity of MBL-producing bacterial cultures to meropenem, a widely used carbapenem antibiotic . This finding underscores the potential clinical significance of these compounds as adjuvants in antibiotic therapy.
Beyond their role as MBL inhibitors, compounds of this class may have broader applications in medicinal chemistry and drug development. Their heterocyclic structure makes them valuable scaffolds for developing bioactive compounds targeting various biological processes and pathways . The amino and carbonitrile functional groups provide sites for further chemical modification, enabling the creation of libraries of derivatives with diverse biological activities. Furthermore, these compounds may serve as valuable building blocks in organic synthesis, particularly in the development of more complex heterocyclic systems with potential applications in pharmaceuticals, agrochemicals, and materials science .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and related compounds have provided valuable insights into the structural features that influence their biological activities, particularly their ability to inhibit metallo-β-lactamases . These studies have revealed that the 3-carbonitrile group plays a critical role in maintaining inhibitory activity against various MBLs, likely through specific interactions with metal ions or active site residues in the target enzymes . The removal or modification of this group significantly reduces inhibitory potency, highlighting its importance for the biological activity of these compounds. Additionally, the substituents at the 4,5-positions of the pyrrole ring contribute significantly to the compound's activity profile, with bulkier aromatic groups such as phenyl (as in 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile) generally leading to enhanced inhibitory potency compared to smaller alkyl substituents like methyl groups .
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